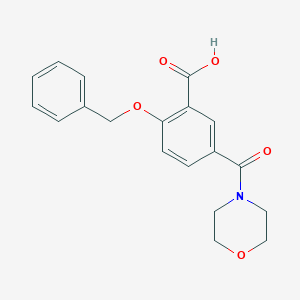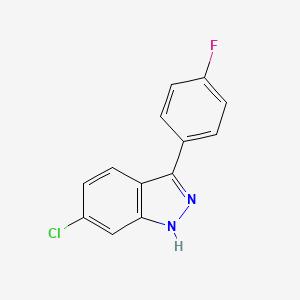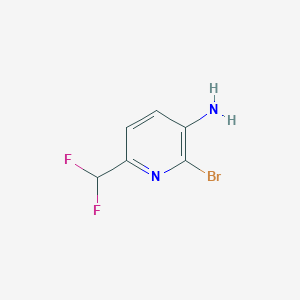
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is a complex organic compound with a unique structure that includes a morpholine ring, a benzoic acid moiety, and a phenylmethyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-hydroxy-2-benzoic acid with benzyl bromide in the presence of a base to form the benzyl ether. This intermediate is then reacted with morpholine and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethyl ether group can yield benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzoic acid moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine ring and carbonyl group but has a boronic acid moiety instead of the benzoic acid and phenylmethyl ether groups.
Phenylboronic acid derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity
Propiedades
Fórmula molecular |
C19H19NO5 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H19NO5/c21-18(20-8-10-24-11-9-20)15-6-7-17(16(12-15)19(22)23)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
Clave InChI |
GEPOPKKKJQPCCE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)

![7-Acetylamino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8611844.png)




